Salinazid

Descripción general

Descripción

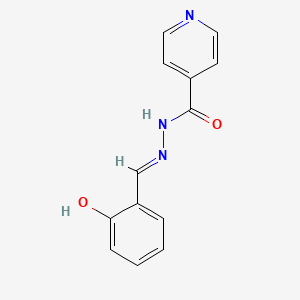

Es conocido por sus propiedades antibacterianas, particularmente como agente tuberculostático . El salinazid es un derivado de la isoniazida y el salicilaldehído, y se ha estudiado por sus potenciales aplicaciones terapéuticas.

Métodos De Preparación

El salinazid se puede sintetizar a través de la interacción de la isoniazida y el salicilaldehído en agua . La reacción implica la condensación de la isoniazida con el salicilaldehído para formar el derivado hidrazona. La ruta sintética es relativamente sencilla y se puede llevar a cabo en condiciones suaves. Los métodos de producción industrial para el this compound típicamente involucran condiciones de reacción similares, con un control cuidadoso de la temperatura y el pH para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

El salinazid experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases y agentes oxidantes. Por ejemplo, el this compound puede reaccionar con ácido clorhídrico, ácido bromhídrico, ácido nítrico y ácido sulfúrico para formar diferentes sales . Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. En general, el this compound forma sales estables con varios ácidos, que pueden aislarse y caracterizarse mediante técnicas como la difracción de rayos X.

Aplicaciones Científicas De Investigación

El salinazid ha sido ampliamente estudiado por sus aplicaciones de investigación científica en química, biología, medicina e industria. En química, se utiliza como ligando en química de coordinación y como reactivo en síntesis orgánica . En biología, el this compound ha sido investigado por su actividad citotóxica contra varias líneas celulares, incluidas las células HepG2 y THP-1 . En medicina, el this compound es conocido por sus propiedades antibacterianas, particularmente contra Mycobacterium tuberculosis . En la industria, el this compound se utiliza como material de referencia en la investigación farmacéutica y como estándar en química analítica .

Mecanismo De Acción

El mecanismo de acción del salinazid implica su interacción con enzimas y proteínas bacterianas. El this compound inhibe la síntesis de ácidos micólicos, que son componentes esenciales de la pared celular bacteriana . Esta inhibición interrumpe la integridad de la pared celular, lo que lleva a la muerte celular. Los objetivos moleculares del this compound incluyen la enzima enoil-acil portador de proteína reductasa, que participa en la biosíntesis de ácidos micólicos . Las vías involucradas en el mecanismo de acción del this compound son similares a las de la isoniazida, su compuesto madre.

Comparación Con Compuestos Similares

El salinazid es estructuralmente similar a otros derivados de hidrazona, como la isoniazida y la isonicotinil hidrazona de salicilaldehído . Es único en su capacidad para formar sales estables con varios ácidos, lo que mejora su solubilidad y biodisponibilidad . En comparación con la isoniazida, el this compound tiene un espectro más amplio de actividad antibacteriana y es más eficaz contra las cepas multirresistentes de Mycobacterium tuberculosis . Otros compuestos similares incluyen la vanilina isoniazida sacarín y la 4-metoxisalicilaldehído isonicotinil hidrazona .

Propiedades

IUPAC Name |

N-[(E)-(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c17-12-4-2-1-3-11(12)9-15-16-13(18)10-5-7-14-8-6-10/h1-9,17H,(H,16,18)/b15-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIZUNYMJSPHBH-OQLLNIDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56314764 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

495-84-1 | |

| Record name | Salinazid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salinazid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SALINAZID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H42W1O4O2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: Has the crystal structure of Salinazid been determined?

A2: Yes, the crystal structures of this compound and several of its salts have been studied using X-ray diffraction. This analysis revealed various hydrogen bond motifs contributing to crystal stability. For example, the oxalate and malate salts are stabilized by bifurcated N+–H···O– and N+–H···O hydrogen bonds, while the malonate salt relies on a pyridinium-carboxylate heterosynthon. [] Further research explored halogenated derivatives of this compound, specifically chloro and bromo analogues, which exhibit a unique thermosalient response. This response involves jumping and breaking upon heating due to strain release during phase transition and anisotropy in cell parameters. []

Q2: Are there analytical methods for studying this compound?

A4: Spectrophotometric and conductometric techniques have been employed to investigate the complex formation between Uranylacetate and this compound, offering insights into its chemical behavior. [] While details about specific analytical methods used for this compound characterization and quantification are limited within the provided abstracts, techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed for analyzing pharmaceutical compounds. Further research is necessary to explore and validate suitable analytical methods for accurately quantifying this compound in different matrices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B610589.png)

![6-(2-((4-Amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide](/img/structure/B610608.png)